molecular formula C13H13N3O3S B11365421 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide

Cat. No.: B11365421
M. Wt: 291.33 g/mol
InChI Key: AQRQFBUQFPDAIG-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Preparation Methods

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide typically involves the reaction of 2-methyl-1,3-thiazole-4-ethylamine with 4-nitrobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: It exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Its antitumor properties are being explored for potential use in cancer therapy.

    Industry: It is used in the synthesis of dyes and chemical reaction accelerators

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. This compound can also inhibit the synthesis of nucleic acids and proteins, contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide can be compared with other thiazole derivatives such as:

This compound is unique due to its specific combination of a thiazole ring and a nitrobenzamide moiety, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide

InChI

InChI=1S/C13H13N3O3S/c1-9-15-11(8-20-9)6-7-14-13(17)10-2-4-12(5-3-10)16(18)19/h2-5,8H,6-7H2,1H3,(H,14,17)

InChI Key

AQRQFBUQFPDAIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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